N-(4-ethylbenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related benzothiazole and pyridine derivatives often involves multi-step reactions including condensation, nucleophilic addition, and cyclization processes. For example, Mohamed (2021) detailed the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through interactions between ethyl 2-(benzo[d]thazol-2-yl)acetate and various cyanoacrylate derivatives (Mohamed, 2021).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including those with benzothiazole and pyridine components, can be characterized using techniques such as FT-IR, 1H NMR, 13C NMR, and X-ray crystallography. For instance, the structure of Co(II) complexes of related compounds was determined by a combination of elemental analysis, FT-IR, electronic, EI mass, and Powder XRD spectra (Vellaiswamy & Ramaswamy, 2017).
Chemical Reactions and Properties
Benzothiazole and pyridine derivatives engage in various chemical reactions, including fluorescence quenching and electron transfer processes. Gomathi Vellaiswamy and S. Ramaswamy (2017) investigated the fluorescence properties of Co(II) complexes, revealing insights into their chemical behavior and interactions with other molecules (Vellaiswamy & Ramaswamy, 2017).
Scientific Research Applications
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides, closely related to the compound of interest, have been identified as potent and selective inhibitors of VEGFR-2 kinase activity. This inhibition is critical for controlling tumor growth and metastasis, as VEGFR-2 plays a key role in angiogenesis. These compounds demonstrated excellent kinase selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in human lung and colon carcinoma xenograft models, highlighting their potential as therapeutic agents in cancer treatment (R. Borzilleri et al., 2006).
Anticancer Activity
Research on benzamide derivatives has also shown significant promise in anticancer activity. For example, N-substituted benzamides were synthesized and evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with some derivatives exhibiting higher anticancer activities than reference drugs. These findings indicate the potential of these compounds in developing new anticancer therapies (B. Ravinaik et al., 2021).
Antimicrobial Activity
Synthesis and evaluation of benzothiazole and pyridine derivatives have revealed considerable antibacterial and antifungal activities. These studies emphasize the role of structural modifications in enhancing biological activity and suggest the utility of these compounds in addressing microbial resistance, a growing concern in global health (N. B. Patel & S. N. Agravat, 2009).
Enzyme Inhibition for Neurodegenerative Diseases
The development of enzyme inhibitors targeting neurodegenerative diseases is another area of research. Compounds structurally similar to the one have been studied for their inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are therapeutic targets in Alzheimer's disease. These studies highlight the potential of benzamide and thiazole derivatives in creating treatments for neurodegenerative conditions (G. Makhaeva et al., 2017).
properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-3-propan-2-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-4-19-7-6-10-22-23(19)27-25(32-22)28(16-18-11-13-26-14-12-18)24(29)20-8-5-9-21(15-20)33(30,31)17(2)3/h5-15,17H,4,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZBPXKRTNZYPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylbenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.